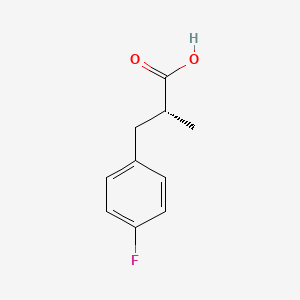

(2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis

Here, the focus would be on the compound’s molecular structure. Techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry might be used to determine or predict the compound’s structure .Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic aspects of the reactions might also be discussed .Physical and Chemical Properties Analysis

This section would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Any notable or unusual properties would be highlighted .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

- Meta-C–H Arylation and Methylation: The utility of (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid derivatives in cross-coupling reactions has been demonstrated. Specifically, meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives were developed, showcasing the role of such compounds in synthetic organic chemistry (L. Wan et al., 2013).

G Protein-Coupled Receptor (GPR40) Agonists

- Type 2 Diabetes Treatment: Phenylpropanoic acid derivatives containing polar functionalities have been investigated for their potential as G protein-coupled receptor 40 (GPR40) agonists. This research highlights the application of these compounds in developing treatments for type 2 diabetes by enhancing insulin secretion in response to increased blood glucose levels (S. Mikami et al., 2012).

Fluorinated Amino Acids Synthesis

- Synthesis of Fluorinated Amino Acids: The stereoselective synthesis of γ-fluorinated α-amino acids demonstrates another application of fluorophenylpropanoic acid derivatives. These compounds are pivotal in the development of pharmaceuticals and biologically active molecules, highlighting the versatility of fluorinated compounds in medicinal chemistry (K. Laue et al., 2000).

Aurora Kinase Inhibitor for Cancer Treatment

- Cancer Therapeutics: Compounds related to this compound have been explored as Aurora kinase inhibitors, providing a promising avenue for cancer treatment. Such inhibitors can potentially play a crucial role in halting the progression of cancer by targeting specific pathways involved in cell division (ロバート ヘンリー,ジェームズ, 2006).

Biocatalytic Synthesis

- Environmental Friendly Synthesis: The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid from related fluorophenylpropanoic acid compounds illustrates an environmentally friendly approach to synthesizing fluorinated organic molecules. This method combines synthetic and natural compounds to expand the molecular space available for discovery, showcasing the integration of biotechnology in chemical synthesis (Wei Liu et al., 2022).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWBMCKJLTZFFT-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)

![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2761034.png)

![6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2761035.png)

![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)